2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-amino-5-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-11(17)9-10(18-12(13)14-9)8(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWPSNQNRYHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Thiazole Intermediates
A common route starts with the synthesis of substituted thiazole carboxylates, such as methyl 5-benzoyl-2-aminothiazole-4-carboxylates, which serve as precursors for the target compound.
-
Ethyl isothiocyanatidocarbonate is synthesized from ethyl chloroformate and potassium rhodanide in the presence of tetramethylethylenediamine (TMEDA) as a catalyst.
Condensation of ethyl isothiocyanatidocarbonate with amines like pyrrolidine, piperidine, or morpholine yields carbothioamide derivatives (e.g., 1-pyrrolidinecarbothioamide).
Subsequent hydrolysis and reaction with chlorinated diketone esters (e.g., 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester) via the Ganch reaction produce thiazole esters (e.g., compound 9a).
Cyclocondensation with Hydrazine Hydrate
The pivotal step to form the fused pyridazinone ring involves refluxing the thiazole ester intermediates with hydrazine hydrate in ethanol:
- The reaction proceeds under reflux for approximately 4 hours.
- Hydrazine reacts with the ester group and adjacent keto functionalities to form the pyridazinone ring.
- The product precipitates upon cooling and is purified by recrystallization from ethanol-DMF mixtures.
This step yields 7-phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one and analogous derivatives in high yields (78–87%).
Alternative Methods: Cyclocondensation Using Q-Tube Reactor
A novel high-pressure method using a Q-Tube reactor has been developed for related thiazolo[4,5-c]pyridazine derivatives, which may be adapted for the d-isomer:
- Cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals under pressurized conditions.
- Reaction conditions include acetic acid as solvent and ammonium acetate as catalyst at reflux.
- This method improves yields and reaction times compared to conventional reflux.
Although this method is reported for thiazolo[4,5-c]pyridazines, mechanistic similarities suggest potential applicability to the d-isomer synthesis.
Detailed Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of ethyl isothiocyanatidocarbonate | Ethyl chloroformate + KSCN, TMEDA catalyst, dry conditions | Not specified | Key intermediate for carbothioamide synthesis |
| Formation of carbothioamides (e.g., 4a) | Condensation of ethyl isothiocyanatidocarbonate with pyrrolidine; hydrolysis of ester 3 | ~73 | Well-established procedure |
| Preparation of chlorinated diketone esters (e.g., 8) | Chlorination of 2,4-dioxobenzenebutanoic acid methyl ester with sulfuryl chloride in chloroform, reflux | Not specified | Precursor for Ganch reaction |
| Ganch reaction to form thiazole esters (e.g., 9a) | Reaction of chlorinated ester 8 with carbothioamide 4a in methanol, reflux 4 h, then overnight at RT | Not specified | Intermediate for pyridazinone formation |
| Cyclocondensation with hydrazine hydrate | Reflux of ester 9a with hydrazine hydrate in ethanol for 4 h | 78–87 | Final step to yield 7-phenyl-2-(1-pyrrolidinyl)-thiazolo[4,5-d]pyridazin-4(5H)-one |
Mechanistic Insights
The formation of the fused pyridazinone ring involves:
- Nucleophilic attack of hydrazine on the ester carbonyl, leading to hydrazide formation.
- Intramolecular cyclization via condensation with adjacent keto groups.
- Dehydration steps leading to aromatization and ring closure.
This mechanism is supported by NMR (¹H and ¹³C) and LC-MS characterization of intermediates and final products.
Spectroscopic and Analytical Characterization
- ¹H-NMR and ¹³C-NMR: Confirm the presence of characteristic thiazole and pyridazinone protons and carbons.
- Mass Spectrometry: Confirms molecular weight consistent with the target compound.
- Melting Point and Crystallography: Used to verify purity and structural confirmation in some studies.
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate or chromium trioxide. Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or amines under mildly basic or acidic conditions. Major Products: These reactions typically yield derivatives that retain the core thiazolopyridazine structure but introduce functional groups that modify its reactivity or biological activity.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in several areas:
1. Antimicrobial Activity
Research has shown that derivatives of thiazolo[4,5-d]pyridazines exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain modifications to the thiazolo structure can enhance activity against a range of bacterial strains, including resistant strains .
2. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
3. Anticancer Activity
Recent investigations have highlighted the potential of thiazolo[4,5-d]pyridazines in cancer therapy. Compounds within this class have shown selective cytotoxicity towards cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer chemotherapeutic agents.
4. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of thiazolo[4,5-d]pyridazines. Studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Synthetic Methodologies
The synthesis of 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves several key steps:
1. One-Pot Synthesis
A convenient one-pot synthesis method has been developed that allows for the rapid assembly of the thiazolo-pyridazine framework. This method typically involves the condensation of appropriate precursors under mild conditions to yield high-purity products .
2. Cyclocondensation Reactions
Cyclocondensation reactions are often employed to construct the thiazolo ring system. These reactions can be optimized by varying reaction conditions and using different electrophiles to achieve desired substitutions on the pyridazine ring .
Case Studies
Several case studies illustrate the effectiveness and versatility of this compound:
Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions at the phenyl group significantly enhanced antimicrobial activity compared to the parent compound .
Case Study 2: Anti-inflammatory Mechanisms
In a model of induced inflammation, treatment with thiazolo[4,5-d]pyridazin derivatives resulted in a marked reduction in inflammation markers. This study provided insights into the mechanism by which these compounds exert their effects at the molecular level .
Mechanism of Action
The mechanism by which 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects depends on its target. In biological systems, it often interacts with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The unique ring system of the compound allows it to fit into specific binding sites, modulating the activity of the target protein or receptor.
Comparison with Similar Compounds
Comparison with Structural Analogues
Analgesic and Anti-Inflammatory Effects
- Demchenko’s analogues (e.g., 10а–c) : Demonstrated significant in vivo analgesic activity (hot-plate and acetic acid writhing tests) comparable to morphine (5 mg/kg). The 2-pyrrolidinyl/piperidinyl groups likely enhance bioavailability through improved lipophilicity .
- Isoxazolo derivatives : Exhibited similar analgesic potency at higher doses (25 mg/kg) but with a different core structure .
Antiviral Activity
- 2-Methyl-7-thienyl analogues : Showed moderate antiviral activity, suggesting that electron-rich substituents (e.g., thienyl) may target viral enzymes .
Antibacterial Activity
- Thiazolo-pyrimidinone hybrids (e.g., from ): Displayed weaker antibacterial effects, highlighting the importance of the pyridazinone core over pyrimidinone for specific activities .
Physicochemical Properties
- Amino vs. cyclic amine substituents: 2-Amino derivatives (e.g., ) may exhibit higher polarity and solubility compared to 2-pyrrolidinyl/piperidinyl analogues.
- Phenyl vs. heteroaryl groups : 7-Phenyl derivatives (e.g., 10а) likely have greater metabolic stability than 7-thienyl analogues due to reduced enzymatic oxidation .
Biological Activity
The compound 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
The synthesis of this compound involves multi-step reactions starting from thiazole derivatives. The key steps typically include:
- Formation of Thiazole Core : Initial reactions involve the condensation of appropriate thiazole precursors.
- Substitution Reactions : The introduction of the phenyl and amino groups is achieved through nucleophilic substitution methods.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed potent inhibitory effects against various bacterial strains:
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3c | Escherichia coli | 0.25 |
These findings suggest that the thiazolo[4,5-d]pyridazine derivatives could serve as promising candidates for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. A study reported the following IC50 values for selected derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 (breast) | 14.34 |
| 7s | HCT-116 (colon) | 6.90 |
| 7h | A549 (lung) | 10.39 |
These results indicate that certain thiazolo[4,5-d]pyridazine derivatives possess comparable or superior activity to established chemotherapeutic agents like doxorubicin .
The mechanism by which these compounds exert their biological effects is multifaceted:
- DNA Interaction : Molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and MurD enzymes, essential for bacterial DNA replication and cell wall synthesis.
- Toll-like Receptor Activation : Some derivatives have been identified as agonists for Toll-like receptors (TLRs), which play a crucial role in modulating immune responses .
Case Studies
- Antimicrobial Efficacy : A series of thiazolopyridazine derivatives were tested against clinical isolates of resistant bacteria, demonstrating significant antibacterial activity with low MIC values.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines indicated that specific substitutions on the thiazolo[4,5-d]pyridazine scaffold enhanced cytotoxicity, suggesting a structure-activity relationship that merits further exploration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction yields be improved?
- Methodology : The compound is synthesized via [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions (e.g., Q-Tube reactors). Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic additives like acetic anhydride . Optimization involves adjusting stoichiometric ratios of reactants and employing microwave-assisted synthesis to reduce reaction times .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiazolopyridazinone derivative?
- Methodology :
- NMR : and NMR confirm regiochemistry and substituent positions, with characteristic shifts for the thiazole ring (δ 6.8–7.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths and angles critical for stability. For example, the thiazole N–C bond typically measures ~1.32 Å, confirming aromaticity .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Enzyme assays : Test COX-1/COX-2 and 5-LOX inhibition using fluorometric or colorimetric substrates (e.g., arachidonic acid for COX, monitored at 490 nm) .
- Antimicrobial testing : Use microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria, with ampicillin as a control .
Advanced Research Questions
Q. What structural modifications enhance the compound’s selectivity for kinase targets (e.g., PI3K-beta) while minimizing off-target effects?
- Methodology :
- SAR studies : Introduce morpholine or thiomorpholine substituents at position 2 to improve binding to kinase ATP pockets. For example, 2-(4-morpholinyl) analogs show 10-fold higher PI3K-beta inhibition (IC = 2.1 µM) compared to unsubstituted derivatives .
- Halogenation : Adding bromine at position 5 increases lipophilicity (logP > 3.5), enhancing membrane permeability but requiring balance with solubility .
Q. How can computational docking elucidate interactions between this compound and COX-2/5-LOX enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, the thiazole ring forms π-π interactions with COX-2’s Tyr385, while the pyridazinone carbonyl hydrogen-bonds with Arg120 .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes, calculating RMSD values (<2 Å indicates stable binding) .
Q. What strategies resolve synthetic by-products during cyclocondensation (e.g., disulfide formation)?
- Methodology :
- Hypobromite treatment : Avoid using potassium hypobromite in the absence of electron-withdrawing substituents, which destabilizes the thiazole ring and promotes disulfide by-products (e.g., bis-pyrimidinyl disulfides) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) to isolate the target compound .
Q. How does the compound’s mechanism of action differ in cancer vs. inflammatory models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
